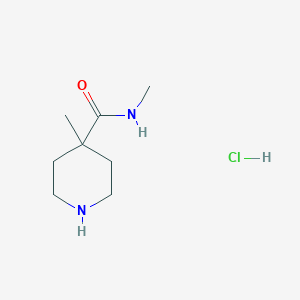

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Übersicht

Beschreibung

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C8H16N2O·ClH and a molecular weight of 192.69 g/mol . It is a solid substance that is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride typically involves the reaction of 4-piperidone with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired quality .

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary amine group undergoes oxidation to form N-oxide derivatives. Key findings include:

Reagents/Conditions :

-

Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

-

Catalytic iridium(III) complexes under aqueous conditions for stereoselective oxidation .

Products :

-

N-Oxide derivatives , which retain the carboxamide functionality but exhibit altered polarity and biological activity .

Mechanistic Insight :

Oxidation proceeds via a radical or metal-catalyzed pathway, depending on the reagent. Iridium catalysts enable enantioselective oxidation, critical for synthesizing chiral intermediates .

Reduction Reactions

The carboxamide group can be reduced to a primary or secondary amine.

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux .

-

Sodium borohydride (NaBH₄) with acidic workup for milder reductions .

Products :

Example Reaction :

This reduction is pivotal for converting carboxamides to amines in drug synthesis .

Substitution Reactions

The dimethylamino group participates in nucleophilic substitutions, enabling structural diversification.

Alkylation

Reagents/Conditions :

Products :

Acylation

Reagents/Conditions :

Products :

Table 2: Spectroscopic Data for Key Derivatives

| Compound | ¹H NMR (CDCl₃) | IR (cm⁻¹) |

|---|---|---|

| N-Oxide derivative | δ 2.30 (s, 3H, CH₃), 3.48 (t, 2H, CH₂N⁺) | 1640 (C=O) |

| N,4-Dimethylpiperidinamine | δ 1.37 (sext, 2H), 2.29 (s, 6H, N(CH₃)₂) | 3300 (N-H) |

| N-Benzyl derivative | δ 4.50 (s, 2H, CH₂Ph), 7.30 (m, 5H, ArH) | 1645 (C=O) |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : N,4-DMPCD HCl serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various modifications, facilitating the creation of new compounds.

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition. It has shown potential in modulating the activity of specific enzymes, which may lead to therapeutic applications.

- Receptor Binding Studies : Investigations into receptor interactions have highlighted its ability to bind to various biological receptors, influencing cellular signaling pathways.

Medicine

- Therapeutic Potential : N,4-DMPCD HCl is being explored for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. Studies suggest it may have effects on cognitive functions and mood regulation.

- Antimicrobial Activity : Research indicates that derivatives of piperidine carboxamides exhibit significant antimicrobial properties, positioning N,4-DMPCD HCl as a candidate for developing new antimicrobial agents against resistant bacterial strains .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Serves as a building block for complex molecules. |

| Biology | Enzyme Inhibition | Modulates enzyme activity; potential therapeutic implications. |

| Medicine | Neurological Disorders | Investigated for cognitive enhancement and mood regulation. |

| Medicine | Antimicrobial | Exhibits activity against resistant bacteria; potential for drug development. |

Case Studies and Research Findings

-

Cytotoxicity Studies :

- A study involving synthesized 4-piperidone derivatives demonstrated cytostatic effects against human Molt4/C8 and L1210 cell lines, suggesting potential for cancer therapy applications.

- Antimicrobial Activity :

- Inhibition of DNA Gyrase :

Wirkmechanismus

The mechanism of action of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride can be compared with other similar compounds, such as:

N,N-Dimethyl-4-piperidinecarboxamide hydrochloride: Similar in structure but with different substitution patterns.

4-Piperidone hydrochloride: A precursor in the synthesis of this compound.

N-Methyl-4-piperidinecarboxamide hydrochloride: Another related compound with a single methyl group substitution.

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research contexts .

Biologische Aktivität

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (often abbreviated as N,4-DMPCD HCl) is a synthetic compound belonging to the class of piperidine derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has a molecular formula of CHClNO and a molecular weight of approximately 192.69 g/mol. The compound features a piperidine ring with two methyl groups substituted at the nitrogen atom and a carboxamide functional group, contributing to its unique biological properties.

The mechanism of action for N,4-DMPCD HCl involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, although the precise mechanisms remain to be fully elucidated. Research indicates that it may act as an enzyme inhibitor or receptor modulator, influencing cellular processes relevant to therapeutic applications.

Antimicrobial Properties

Studies have suggested that derivatives of piperidine carboxamides, including N,4-DMPCD HCl, exhibit antimicrobial activity. This potential makes them candidates for further development in treating infections caused by resistant strains of bacteria .

Cytotoxicity and Antiproliferative Effects

Research focusing on similar piperidine compounds has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 4-piperidone have shown higher potency than standard chemotherapeutic agents like curcumin against T-lymphocyte and leukemic cell lines. These studies suggest that N,4-DMPCD HCl may also possess antiproliferative properties worth investigating further .

Inhibition of DNA Gyrase

Recent studies have identified piperidine-4-carboxamides as inhibitors of DNA gyrase in Mycobacterium abscessus, a significant pathogen in tuberculosis. N,4-DMPCD HCl could potentially share similar inhibitory effects due to structural similarities with other effective compounds in this class .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N,4-DMPCD HCl, it can be compared with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylpiperidine-4-carboxamide | CHNO | Lacks the hydrochloride salt form; used similarly |

| 1-Methylpiperidine | CHN | Simpler structure; lacks carboxamide functionality |

| 4-Piperidinone | CHNO | Ketone instead of amide; different reactivity |

These comparisons highlight how variations in functional groups can significantly affect biological activity and applications.

Case Studies and Research Findings

- Cytotoxicity Studies : A set of synthesized 4-piperidone derivatives exhibited cytostatic properties against human Molt4/C8 and L1210 cell lines, indicating potential for further exploration in cancer therapy .

- Antimicrobial Activity : Research indicated that certain piperidine derivatives displayed significant antimicrobial effects against resistant bacterial strains, suggesting that N,4-DMPCD HCl could be developed into an effective antimicrobial agent .

- Inhibition Studies : Investigations into DNA gyrase inhibition revealed promising results for piperidine derivatives, supporting the hypothesis that N,4-DMPCD HCl may function similarly due to its structural characteristics .

Eigenschaften

IUPAC Name |

N,4-dimethylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)3-5-10-6-4-8;/h10H,3-6H2,1-2H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCMSMCNAMXXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.